2-Azabicyclo[2.2.2]octane-3-carboxylic acid
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Overview
Description
2-Azabicyclo[222]octane-3-carboxylic acid is a nitrogen-containing heterocyclic compound with the molecular formula C8H13NO2 This compound is characterized by its bicyclic structure, which includes a nitrogen atom and a carboxylic acid functional group
Mechanism of Action
Remember, safety should be your priority when handling chemicals. The safety information for 2-Azabicyclo[2.2.2]octane-3-carboxylic acid indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Always follow appropriate safety guidelines when handling this or any other chemical.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Azabicyclo[2.2.2]octane-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the dihydroxylation of a suitable precursor, followed by reactions with halogenated hydrocarbons, alkane acid esters, or aryl halogenated compounds to form the desired bicyclic structure .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as cyclization, purification, and crystallization to obtain the final product in a solid form .
Chemical Reactions Analysis
Types of Reactions: 2-Azabicyclo[2.2.2]octane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the bicyclic structure.
Substitution: Substitution reactions, particularly with halogenated compounds, can introduce new functional groups into the molecule.
Common Reagents and Conditions: Common reagents used in these reactions include halogenated hydrocarbons, alkane acid esters, and aryl halogenated compounds. Reaction conditions typically involve controlled temperatures and the use of catalysts to facilitate the desired transformations .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reactions with halogenated hydrocarbons can produce ether derivatives, while reactions with alkane acid esters can yield ester compounds .
Scientific Research Applications
2-Azabicyclo[2.2.2]octane-3-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: It serves as a key intermediate in the synthesis of various complex molecules.
Biology: The compound is used in the study of biological systems and processes due to its unique structural properties.
Industry: The compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing bicyclic compound with significant potential in drug discovery.
8-Azabicyclo[3.2.1]octane: A core structure in the family of tropane alkaloids, known for their biological activities.
Uniqueness: 2-Azabicyclo[2.2.2]octane-3-carboxylic acid is unique due to its specific bicyclic structure and the presence of a carboxylic acid functional group. This combination of features makes it particularly valuable in various fields of research and application .
Biological Activity
2-Azabicyclo[2.2.2]octane-3-carboxylic acid, also known as (3R)-2-Azabicyclo[2.2.2]octane-3-carboxylic acid, is a bicyclic compound characterized by a nitrogen atom integrated into its structure and a carboxylic acid functional group. This unique configuration contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
- Molecular Formula : C₈H₁₃NO₂
- Molecular Weight : 155.19 g/mol
- Stereochemistry : The (3R) designation indicates a specific three-dimensional arrangement around the chiral center at the 3-position.
The bicyclic structure provides rigidity, which is essential for mimicking natural neurotransmitters and other bioactive molecules, enhancing the compound's potential therapeutic applications.
Biological Activities
Research has highlighted several notable biological activities associated with this compound:
-
Neuroactive Properties :
- This compound has been investigated for its effects on neurotransmitter systems, particularly in modulating receptors involved in cognitive functions. It has shown potential as an agonist at nicotinic acetylcholine receptors, which are crucial for cognitive processes.
-
Antimicrobial Activity :
- Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties, indicating its potential as a candidate for developing new antibiotics.
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Analgesic Effects :
- Some research indicates that this compound may exhibit pain-relieving properties, warranting further investigation into its mechanisms of action.
-
Enzyme Inhibition :
- Derivatives of this compound have demonstrated inhibitory activity against various enzymes, suggesting potential applications in treating conditions related to enzyme dysfunction.
Table of Biological Activities
Activity Type | Description | References |
---|---|---|
Neuroactive | Modulates neurotransmitter receptors; cognitive enhancement potential | |
Antimicrobial | Exhibits antimicrobial properties in preliminary studies | |
Analgesic | Potential pain-relieving effects | |
Enzyme Inhibition | Inhibitory activity against various enzymes |
Case Study: Cognitive Dysfunction Treatment
A clinical trial evaluated the efficacy of a derivative of this compound in treating cognitive dysfunction in schizophrenia patients. The study found that the compound exhibited a favorable tolerability profile with no significant adverse effects compared to placebo groups, highlighting its potential therapeutic benefits in neuropsychiatric disorders .
The biological activity of this compound is primarily attributed to its interactions within biological systems:
- Receptor Interaction : The compound acts as an agonist at certain receptor sites, particularly nicotinic acetylcholine receptors, which are implicated in cognitive function and memory.
- Enzyme Interaction : Its ability to inhibit specific enzymes suggests it could play a role in metabolic pathways relevant to various diseases.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors, often utilizing catalytic hydrogenation and selective hydrolysis techniques to achieve high enantiomeric purity.
Derivatives of this compound are being explored for enhanced biological activities, including improved potency and selectivity for various therapeutic targets.
Properties
IUPAC Name |
2-azabicyclo[2.2.2]octane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c10-8(11)7-5-1-3-6(9-7)4-2-5/h5-7,9H,1-4H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDIUZWIFYIATRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1C(N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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